molecular formula C18H21N3O3 B2704300 5-cyclopropyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide CAS No. 1797641-00-9

5-cyclopropyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2704300
CAS No.: 1797641-00-9
M. Wt: 327.384
InChI Key: BGYZZXZUPZBSOG-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Mechanism of Action

    Target of Action

    The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. The specific targets of this compound would depend on the exact spatial arrangement of its atoms and functional groups, which would determine its interactions with biological macromolecules.

    Mode of Action

    The mode of action would depend on the compound’s specific targets. For instance, it might bind to a protein target, altering its conformation and modulating its activity. The presence of a pyrrolidine ring could contribute to the stereochemistry of the molecule , potentially influencing its binding interactions.

    Biochemical Pathways

    Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been used in drug discovery , suggesting that it might interact with a variety of biological pathways.

    Pharmacokinetics

    The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its size, polarity, and the presence of functional groups. For instance, the methoxy group might influence its solubility and absorption .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

5-cyclopropyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-15-8-9-21(11-15)14-6-4-13(5-7-14)19-18(22)16-10-17(24-20-16)12-2-3-12/h4-7,10,12,15H,2-3,8-9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYZZXZUPZBSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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